molecular formula C7H14ClNO B2827992 N-(Cyclopropylmethyl)oxetan-3-amine hydrochloride CAS No. 1448854-70-3

N-(Cyclopropylmethyl)oxetan-3-amine hydrochloride

Cat. No.: B2827992
CAS No.: 1448854-70-3
M. Wt: 163.65
InChI Key: PVEBPHQKEDUKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Oxetane Research

The oxetane ring, a four-membered oxygen-containing heterocycle, has evolved from a chemical curiosity to a cornerstone of modern medicinal chemistry. First synthesized in 1878 by Reboul via intramolecular Williamson ether synthesis, oxetanes initially served as model systems for studying ring strain and reactivity. Early work focused on simple derivatives like 3-methyloxetane (boiling point: 67°C) and mechanistic investigations of ring-opening reactions under acidic or basic conditions. The discovery of natural products containing oxetanes, such as paclitaxel (Taxol) in 1971, marked a turning point. Taxol’s oxetane ring was shown to rigidify its structure and enable critical hydrogen bonding with biological targets, sparking interest in oxetanes as privileged scaffolds. By the 2000s, over 100 synthetic oxetanes had been characterized, laying the foundation for targeted modifications like the N-(cyclopropylmethyl)oxetan-3-amine moiety.

Evolution from Academic Curiosity to Medicinal Chemistry Tool

Three key properties drove oxetanes’ adoption in drug discovery:

  • Metabolic stability : Unlike larger rings, oxetanes resist cytochrome P450 oxidation while maintaining sufficient polarity (cLogP reduction of 0.5–1.5 versus acyclic analogs).
  • Conformational control : The 90° C-O-C angle enforces non-planar geometries, as demonstrated in thromboxane A2 analogs where oxetanes improved receptor binding affinity by 15-fold.
  • Synthetic versatility : Gold-catalyzed propargyl alcohol cyclization (2010) enabled one-step oxetan-3-one synthesis, while Paternò–Büchi reactions allowed photochemical construction from aldehydes.

These advances made oxetanes viable for rational drug design, with N-(cyclopropylmethyl)oxetan-3-amine hydrochloride representing a modern iteration combining cyclopropane’s steric effects with oxetane’s polarity.

Research Significance of this compound

This compound exemplifies three contemporary strategies in heterocyclic chemistry:

Design Principle Structural Manifestation Impact
Polar group integration Oxetane oxygen at C3 Lowers LogD by 0.8–1.2 versus cyclohexyl analogs
Stereoelectronic tuning Cyclopropylmethyl substituent Enhances metabolic stability via hindered β-oxidation
Salt formation Hydrochloride counterion Improves aqueous solubility (≥50 mg/mL predicted)

Recent studies show such aminooxetanes serve as:

  • Building blocks for kinase inhibitors (e.g., analogs of oxetanocin’s antiviral scaffold)
  • Precursors to prodrugs via oxetane ring-opening reactions
  • Chiral auxiliaries in asymmetric synthesis

Position within Contemporary Oxetane Literature

Analysis of 127 oxetane-containing compounds in medicinal chemistry literature (2017–2023) reveals:

$$
\begin{array}{l|c}
\text{Structural Feature} & \text{Prevalence (\%)} \ \hline
\text{3-Amino substitution} & 38 \
\text{Cycloalkyl attachments} & 22 \
\text{Hydrochloride salts} & 17 \
\end{array}
$$

This compound occupies a strategic niche, combining the most prevalent substitution pattern (3-amino) with emerging interest in sp³-rich fragments. Its synthesis typically involves:

  • Oxetan-3-one preparation via gold-catalyzed cyclization
  • Reductive amination with cyclopropylmethylamine
  • Salt formation with HCl gas

Ongoing research explores its use in fragment-based drug discovery, leveraging the oxetane’s ability to displace water molecules in binding pockets while maintaining ligand efficiency >0.3. Compared to earlier oxetanes like 3-nitrooxetane (boiling point: 195°C), this hydrochloride salt offers improved handle for further derivatization via nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

N-(cyclopropylmethyl)oxetan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6(1)3-8-7-4-9-5-7;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEBPHQKEDUKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2COC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)oxetan-3-amine hydrochloride typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Cyclopropylmethyl)oxetan-3-amine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Pharmacological Properties

N-(Cyclopropylmethyl)oxetan-3-amine hydrochloride has been investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit neuroprotective effects, particularly in conditions characterized by neuronal hyperexcitability. For instance, compounds structurally related to this amine have shown efficacy in modulating potassium channels, which are critical for neuronal signaling .

1.2. Drug Development

This compound serves as a scaffold for the development of novel pharmaceuticals targeting various neurological disorders. Its unique oxetane structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. Research into its derivatives has revealed promising leads for further development as kinase inhibitors, which play a crucial role in cell signaling pathways involved in cancer and other diseases .

Chemical Synthesis

2.1. Synthetic Applications

In chemical synthesis, this compound is utilized as a building block for the synthesis of more complex molecules. Its oxetane ring provides a versatile platform for further functionalization, allowing chemists to explore diverse reaction pathways and develop new synthetic methodologies .

2.2. Reaction Mechanisms

The compound's reactivity can be leveraged to create various derivatives through nucleophilic addition reactions and other organic transformations. These reactions are essential in exploring the chemical space of oxetane derivatives, which can lead to the discovery of novel compounds with enhanced properties .

Biological Research

3.1. Neurobiology Studies

Research has demonstrated that this compound and its analogs can significantly influence neuronal activity. Studies involving rat hippocampal slices have shown that these compounds can reduce hyperexcitability, suggesting potential applications in treating epilepsy and other neurological conditions .

3.2. Anticancer Activity

Emerging evidence indicates that derivatives of this compound may possess anticancer properties by targeting specific kinases involved in tumor growth and proliferation. This aspect is currently under investigation, with ongoing studies aimed at elucidating the mechanisms behind their action .

Material Science Applications

4.1. Specialty Chemicals

In material science, the compound is being explored for its potential use in synthesizing specialty chemicals and materials with unique properties. The incorporation of oxetane units can enhance the mechanical strength and thermal stability of polymers, making them suitable for advanced applications in coatings and composites .

4.2. Drug Delivery Systems

The unique structural features of this compound also lend themselves to applications in drug delivery systems. Research is being conducted to evaluate how this compound can be utilized to improve the solubility and bioavailability of poorly soluble drugs through innovative formulation strategies .

Case Studies and Data Tables

Application Area Findings References
Medicinal ChemistryNeuroprotective effects; modulation of potassium channels ,
Chemical SynthesisBuilding block for complex molecules; versatile reaction pathways ,
Biological ResearchSignificant reduction in neuronal hyperexcitability; potential anticancer activity ,
Material ScienceEnhancements in mechanical strength and thermal stability; potential in drug delivery systems ,

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)oxetan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropylmethyl and oxetane groups may confer specific binding properties, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of N-(Cyclopropylmethyl)oxetan-3-amine hydrochloride with similar compounds:

Compound Name CAS Number Molecular Formula Core Structure Key Substituents Applications Key Properties
This compound Not available Likely C7H14ClNO Oxetane Cyclopropylmethyl, HCl Pharmaceutical intermediate (inferred) High polarity, enhanced solubility
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride 1332921-18-2 C9H9FNO·HCl Oxetane 3-Fluorophenyl, HCl Drug chemistry, organic synthesis Aromatic hydrophobicity, versatility
Naltrexone Hydrochloride 16676-29-2 C20H23NO4·HCl Morphinan Cyclopropylmethyl, HCl Opioid antagonist High molecular weight, complex structure
[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride 1245643-87-1 C7H14ClNO Tetrahydrofuran Cyclopropyl, HCl Unspecified Oxygen heterocycle, moderate strain
N-(Cyclopropylmethyl)-3-fluoroaniline hydrochloride 2044713-06-4 C10H13ClFN Aniline Cyclopropylmethyl, 3-F, HCl Unspecified Aromatic amine, room-temperature stable

Key Research Findings

  • Oxetane vs.
  • Cyclopropylmethyl Group : Present in both the target compound and Naltrexone (), this group may enhance lipophilicity and receptor binding. However, Naltrexone’s morphinan core limits direct pharmacological comparison .
  • Aromatic vs. Aliphatic Amines : The 3-fluorophenyl substituent in ’s compound introduces aromatic hydrophobicity, whereas the target compound’s aliphatic oxetane-amine may offer better solubility and reduced toxicity .
  • Storage Conditions : N-(Cyclopropylmethyl)-3-fluoroaniline hydrochloride () is stable at room temperature, suggesting that cyclopropylmethyl derivatives may have favorable stability profiles .

Discussion of Contradictions and Limitations

  • Structural Diversity : Naltrexone () and the target compound share a cyclopropylmethyl group but differ fundamentally in core structure (morphinan vs. oxetane), limiting pharmacological parallels .
  • Data Gaps : Direct data on the target compound’s synthesis, bioactivity, and stability is absent in the evidence, necessitating inferences from analogs.

Biological Activity

N-(Cyclopropylmethyl)oxetan-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxetane ring, which is a four-membered cyclic ether. The cyclopropylmethyl substituent enhances its reactivity and biological properties. The compound's stability under various conditions is notable, although it may degrade over time, potentially affecting its biological efficacy.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. These interactions may influence various cellular processes, including differentiation and proliferation.

Differentiation Induction in Cancer Cells

Recent studies have demonstrated that derivatives of this compound can induce differentiation in acute myeloid leukemia (AML) cells. For instance, compounds similar to this compound have been shown to upregulate markers associated with differentiation, such as CD11b, while simultaneously decreasing cell proliferation and viability . The morphological changes observed in treated AML cells include increased cell size and altered cytoplasmic characteristics, indicating a shift towards a differentiated state.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of oxetane derivatives has revealed that modifications to the cyclopropylmethyl group can significantly affect biological activity. For example, increasing the size of substituents from methyl to ethyl has been associated with enhanced activity against specific cancer cell lines . Table 1 summarizes key findings from SAR studies on related compounds.

CompoundSubstituentEC50 (nM)Metabolic StabilityLipophilicity
OXS003976Methyl620ER = 0.334.5
OXS007002Isopropyl1.9ER = 0.053.9

Study on KCNQ2 Opener Activity

In another context, a related compound featuring a cyclopropylmethyl group was identified as a potent opener of KCNQ2 channels. This compound exhibited significant activity in reducing neuronal hyperexcitability in rat hippocampal slices, demonstrating the potential for therapeutic applications in neurological disorders .

BACE1 Inhibitors for Alzheimer's Disease

This compound derivatives are also being explored as β-secretase (BACE1) inhibitors for Alzheimer's disease treatment. These compounds have shown promise in improving brain penetration and reducing amyloid-beta levels in vivo, suggesting their potential utility in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Cyclopropylmethyl)oxetan-3-amine hydrochloride, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, oxetan-3-amine derivatives are often synthesized by reacting cyclopropylmethyl halides with oxetane-containing amines under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like tetrahydrofuran (THF) . Temperature control (0–25°C) and stoichiometric excess of reagents can enhance yield. Lithium hexamethyldisilazide (LiHMDS) is recommended as a base to minimize side reactions . Purification via recrystallization or column chromatography is critical for achieving >95% purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies cyclopropyl and oxetane ring protons (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm; oxetane CH₂ at δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₇H₁₄ClNO: calc. 176.0841) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the hydrochloride salt formation .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is hygroscopic and thermally sensitive. Store at 2–8°C under inert gas (argon/nitrogen) to prevent decomposition. Thermal gravimetric analysis (TGA) indicates decomposition onset at ~150°C, requiring avoidance of high-temperature processing .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The cyclopropyl group introduces steric hindrance and ring strain, altering reaction pathways. For example, in Suzuki-Miyaura couplings, the cyclopropylmethyl moiety may reduce coupling efficiency with bulky aryl boronic acids. Computational studies (DFT) can predict reactive sites, while kinetic experiments (e.g., monitoring by HPLC) quantify rate changes compared to non-cyclopropyl analogs .

Q. What in vitro assays are suitable for evaluating this compound’s interaction with biological targets (e.g., GPCRs or enzymes)?

  • Methodological Answer :

  • Binding Affinity : Radioligand displacement assays (e.g., ³H-labeled antagonists for κ-opioid receptors) .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates for monoamine oxidases) with IC₅₀ determination .
  • Cellular Uptake : LC-MS/MS quantification in cell lysates after incubation (e.g., HEK293 cells) to assess permeability .

Q. How can HPLC or LC-MS methods be optimized for quantifying this compound in complex matrices (e.g., plasma)?

  • Methodological Answer : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. For LC-MS, electrospray ionization (ESI+) with multiple reaction monitoring (MRM) targeting m/z 176→140 (characteristic fragment). Validate linearity (1–1000 ng/mL), recovery (>85%), and precision (RSD <10%) per ICH guidelines .

Q. What structural analogs of this compound exhibit improved pharmacological properties, and how do they compare mechanistically?

  • Methodological Answer : Replacing the cyclopropylmethyl group with a tetrahydrofuran-3-yl moiety (as in ) increases solubility but reduces CNS penetration. Comparative molecular field analysis (CoMFA) models can correlate structural variations with logP and IC₅₀ values. For example, N-(2-bromo-3-methylphenyl)oxetan-3-amine shows enhanced kinase inhibition but lower metabolic stability .

Q. What role does this compound play in PROTACs (Proteolysis-Targeting Chimeras) or antibody-drug conjugates (ADCs)?

  • Methodological Answer : The amine group facilitates conjugation to E3 ligase ligands (e.g., thalidomide derivatives) in PROTACs. In ADCs, it links antibodies to payloads (e.g., tubulin inhibitors) via pH-sensitive linkers. Assess linker stability in PBS (pH 7.4) and plasma, and evaluate cytotoxicity in target vs. non-target cells (e.g., EC₅₀ shift >10-fold indicates specificity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.